N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 1903317-68-9
VCID: VC5194958
InChI: InChI=1S/C15H21NO3S/c17-15(12-19-13-4-2-1-3-5-13)16-8-11-20-14-6-9-18-10-7-14/h1-5,14H,6-12H2,(H,16,17)
SMILES: C1COCCC1SCCNC(=O)COC2=CC=CC=C2
Molecular Formula: C15H21NO3S
Molecular Weight: 295.4

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide

CAS No.: 1903317-68-9

Cat. No.: VC5194958

Molecular Formula: C15H21NO3S

Molecular Weight: 295.4

* For research use only. Not for human or veterinary use.

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide - 1903317-68-9

Specification

CAS No. 1903317-68-9
Molecular Formula C15H21NO3S
Molecular Weight 295.4
IUPAC Name N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide
Standard InChI InChI=1S/C15H21NO3S/c17-15(12-19-13-4-2-1-3-5-13)16-8-11-20-14-6-9-18-10-7-14/h1-5,14H,6-12H2,(H,16,17)
Standard InChI Key JWXCDDBDCWTNMG-UHFFFAOYSA-N
SMILES C1COCCC1SCCNC(=O)COC2=CC=CC=C2

Introduction

Structural Overview

  • IUPAC Name: N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide

  • Chemical Formula: C13H19NO3S

  • Molecular Weight: Approximately 273.36 g/mol

  • Structure:

    • The compound consists of a phenoxyacetamide backbone.

    • A sulfanyl group (-S-) links the ethyl chain to a tetrahydropyran (oxane) ring at the 4-position.

Key Functional Groups:

  • Phenoxy Group: Provides aromaticity and potential for π–π interactions.

  • Amide Group: Contributes to hydrogen bonding and polarity.

  • Sulfanyl-Ethyl Linker: Adds flexibility and sulfur-based reactivity.

  • Oxane Ring: Enhances hydrophilicity and steric bulk.

Synthesis Pathways

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide involves multi-step organic reactions:

  • Preparation of Phenoxyacetyl Chloride:

    • React phenoxyacetic acid with thionyl chloride (SOCl₂) to form phenoxyacetyl chloride.

  • Formation of Intermediate Amine:

    • The oxan-4-ylsulfanyl ethylamine precursor is synthesized by reacting oxane derivatives with thiols, followed by amination.

  • Amide Coupling Reaction:

    • The phenoxyacetyl chloride reacts with the oxan-4-ylsulfanyl ethylamine under mild conditions (e.g., in the presence of a base like triethylamine) to yield the final product.

Medicinal Chemistry

Compounds with phenoxyacetamide scaffolds have demonstrated diverse biological activities, including:

  • Antimicrobial Activity: Sulfanyl groups are known to enhance interactions with bacterial enzymes.

  • Anti-inflammatory Properties: Amides contribute to bioactivity by mimicking peptide bonds.

  • Drug Delivery Systems: The oxane ring can improve solubility and bioavailability.

Material Science

The compound’s unique combination of aromaticity, sulfanyl linkage, and hydrophilic oxane ring suggests potential as:

  • A building block for polymers or surface-active agents.

  • A ligand for metal coordination complexes in catalysis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator